molecular formula C17H16N2O4S B2387670 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034257-79-7

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2387670
CAS No.: 2034257-79-7
M. Wt: 344.39
InChI Key: QBYYOVQEVPHFPA-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features a benzo[b]thiophene moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with furan-2-ylmethylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the formation of the oxalamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
  • 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
  • 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one

Uniqueness

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide stands out due to its unique combination of a benzo[b]thiophene moiety and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYOVQEVPHFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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